Bienvenue dans la boutique en ligne BenchChem!

3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Anti-HIV Triazolothiadiazine EC50

3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-48-3) is a heterocyclic small molecule belonging to the 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. It features a fused triazole-thiadiazine core substituted with a furan-2-yl ring at position 3 and a 4-methoxyphenyl ring at position 6.

Molecular Formula C15H12N4O2S
Molecular Weight 312.35
CAS No. 183536-48-3
Cat. No. B2581695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS183536-48-3
Molecular FormulaC15H12N4O2S
Molecular Weight312.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CO4
InChIInChI=1S/C15H12N4O2S/c1-20-11-6-4-10(5-7-11)12-9-22-15-17-16-14(19(15)18-12)13-3-2-8-21-13/h2-8H,9H2,1H3
InChIKeyIPWBBJIHIFSEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-48-3): Compound Class, Core Structure, and Procurement-Relevant Characteristics


3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-48-3) is a heterocyclic small molecule belonging to the 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. It features a fused triazole-thiadiazine core substituted with a furan-2-yl ring at position 3 and a 4-methoxyphenyl ring at position 6 [1]. The compound has been synthesized via condensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with 4-methoxyphenacyl bromide, yielding a yellow solid with a melting point of 214–215°C and molecular formula C15H12N4O2S (MW 312.35 g/mol) [1]. Its biological evaluation has focused on anti-HIV activity and kinesin Eg5 inhibition, though its differentiation from close structural analogs must be assessed on a parameter-by-parameter basis before procurement decisions [1].

Why 3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Cannot Be Interchanged with Generic Triazolothiadiazine Analogs


Within the 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine series (compounds 5a–h), even single-substituent changes at the 6-aryl ring produce dramatic differences in anti-HIV potency and HIV-1 reverse transcriptase (RT) binding affinity. For example, replacing the 4-methoxyphenyl group of 5a with a naphthalen-2-yl moiety (compound 5f) shifts the HIV-1 EC50 from >1.29 μg/mL to >0.67 μg/mL and improves the docking binding energy from –7.38 to –9.83 kcal/mol [1]. Conversely, substitution with other halogens or alkyl groups can reduce anti-HIV activity by 5- to 55-fold relative to 5a [1]. These non-linear structure–activity relationships mean that a generic triazolothiadiazine scaffold cannot serve as a drop-in replacement for this specific substitution pattern in mechanistic, SAR, or lead-optimization studies. The quantitative evidence below details the precise boundaries of this differentiation.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine vs. Structural Analogs


Anti-HIV-1 (IIIB) and HIV-2 (ROD) Potency Rank Within the 5a–h Congeneric Series

In a head-to-head comparison within the same study, compound 5a (4-methoxyphenyl) demonstrated an EC50 of >1.29 μg/mL against both HIV-1 strain IIIB and HIV-2 strain ROD in MT-4 cells, placing it as the fourth most potent analog among eight congeners (5a–h), behind 5f (naphthalen-2-yl; >0.67 μg/mL), 5e (halogen-substituted; >5.13 μg/mL), and 5d (>11.56 μg/mL). By contrast, compounds 5b (4-fluorophenyl), 5c, 5g, and 5h showed EC50 values ranging from >31.45 to >83.20 μg/mL, making them 24- to 64-fold less active than 5a [1]. This ranks 5a in an intermediate potency tier that may be preferable for applications requiring a balance of activity and physicochemical properties distinct from the more lipophilic naphthyl analog 5f.

Anti-HIV Triazolothiadiazine EC50 MT-4 MTT assay

HIV-1 Reverse Transcriptase Binding Affinity: Docking Score and Estimated Ki Compared to Series Peers

In silico docking against HIV-1 reverse transcriptase (RT) using the TRIPOS force field and AM1 semi-empirical optimization revealed that compound 5a has a binding energy of –7.38 kcal/mol and an estimated Ki of 3.9 μM [1]. This places 5a in the middle of the series: it binds less favorably than 5f (–9.83 kcal/mol) and 5e (–8.85 kcal/mol, Ki 0.33 μM), but more favorably than 5c (–7.19 kcal/mol, Ki 5.35 μM), 5b (–7.52 kcal/mol, Ki 3.07 μM), and the parent triazolothiadiazole series (3a: –7.07 kcal/mol). The methoxy group of 5a contributes moderate electron-donating character that influences π-stacking interactions within the RT binding pocket, providing a distinct electronic profile compared to halogen- or naphthyl-substituted analogs [1].

HIV-1 RT Molecular docking Binding energy Ki Triazolothiadiazine

Synthetic Yield and Purity Benchmarking for Procurement Decision-Making

The synthesis of 5a from 4-methoxyphenacyl bromide proceeds with an 81% isolated yield after recrystallization from ethanol, the highest yield reported within the 5a–h series (range: 73–81%) [1]. The compound is obtained as a yellow solid with a melting point of 214–215°C and an Rf of 0.62, indicative of good crystallinity and ease of purification. Commercially, the compound is available at ≥95% purity from multiple vendors . The high synthetic yield and well-defined melting point reduce the risk of batch-to-batch variability in procurement, a practical advantage over lower-yielding analogs such as 5h (73% yield) that may command higher synthesis costs or exhibit more challenging purification profiles [1].

Synthetic chemistry Yield Purity Triazolothiadiazine synthesis Procurement

Cytotoxicity and Selectivity Limitations vs. Clinical Reference Standards

Compound 5a exhibits a CC50 of 1.29 μg/mL against mock-infected MT-4 cells, yielding a selectivity index (SI = CC50/EC50) of <1 for both HIV-1 IIIB and HIV-2 ROD [1]. This SI <1 indicates that the antiviral effect occurs at concentrations that also reduce host cell viability, a profile shared by all compounds in the 5a–h series [1]. In contrast, the clinical reference standards nevirapine and AZT display SIs of >80 and >11,363 (HIV-1), respectively. Within the series, 5a's cytotoxicity is intermediate: it is more cytotoxic than 5b (CC50 71.28 μg/mL) and 5g (CC50 83.20 μg/mL) but less cytotoxic than 5f (CC50 0.67 μg/mL) and 5e (CC50 5.13 μg/mL) [1]. This cytotoxicity profile must be considered when selecting 5a for cell-based assays, as it sets an upper concentration limit for meaningful biological interpretation.

Cytotoxicity Selectivity index CC50 MT-4 cells Antiviral safety margin

High-Confidence Research and Procurement Application Scenarios for 3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine


HIV-1 Reverse Transcriptase SAR Probe for 6-Aryl Substitution Effects

Compound 5a serves as a well-characterized reference point for exploring the electronic contribution of a 4-methoxy substituent to HIV-1 RT binding. With a documented docking binding energy of –7.38 kcal/mol and Ki of 3.9 μM, it provides a baseline for comparing electron-donating (4-OCH3) vs. electron-withdrawing (e.g., 4-F in 5b, –7.52 kcal/mol) vs. extended aromatic (naphthyl in 5f, –9.83 kcal/mol) substitution effects on RT binding [1]. Its intermediate affinity avoids saturation effects that can complicate comparative SAR analyses with tighter-binding analogs.

Triazolothiadiazine Scaffold Reference Standard for Cytotoxicity Profiling

With a CC50 of 1.29 μg/mL in MT-4 cells and a selectivity index <1, 5a provides a defined cytotoxicity benchmark for the 3-(furan-2-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold [1]. Researchers investigating the therapeutic window of next-generation analogs can use 5a as an internal control to quantify improvements in selectivity achieved through structural modifications, particularly substitutions aimed at reducing host-cell toxicity while preserving or enhancing target engagement.

Cost-Efficient Entry Point for Medium-Throughput Screening Library Construction

The high synthetic yield (81%) and commercial availability at ≥95% purity make 5a a practical procurement choice for laboratories building focused triazolothiadiazine screening libraries [1]. Its well-defined melting point (214–215°C) and established spectroscopic characterization (1H NMR, 13C NMR, IR) facilitate quality control verification upon receipt, reducing downstream assay variability caused by compound identity or purity issues [1].

Computational Chemistry Benchmark for Triazolothiadiazine Docking Validation

The experimentally determined HIV-1 RT binding parameters for 5a (Ki = 3.9 μM, binding energy = –7.38 kcal/mol) and the full series docking dataset (Table 2) provide a validated training set for computational chemists developing or benchmarking docking protocols for fused triazole-thiadiazine heterocycles [1]. The methoxy substitution offers a distinct electronic environment that tests scoring function sensitivity to moderate electron-donating groups, complementing the halogen- and naphthyl-substituted members of the series.

Quote Request

Request a Quote for 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.